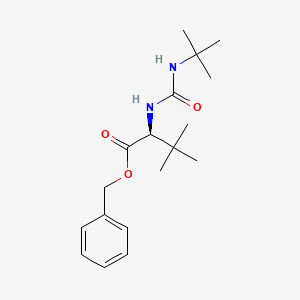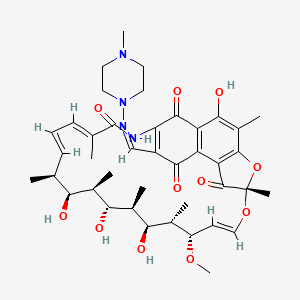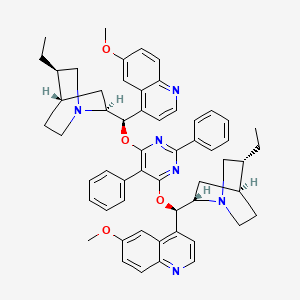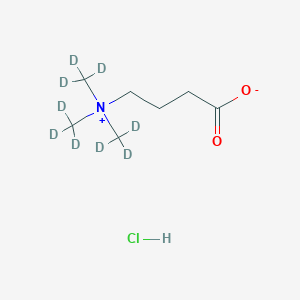
O6-Benzyl-N2,3-etheno Guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-Benzyl-N2,3-etheno Guanosine: is a synthetic nucleoside analog. It is primarily used as an intermediate in the preparation of fluorescent guanosine nucleotide analogs . This compound has a molecular formula of C19H19N5O5 and is known for its unique structure, which includes a benzyl group attached to the O6 position and an etheno bridge between the N2 and N3 positions of the guanosine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O6-Benzyl-N2,3-etheno Guanosine typically involves multiple steps. One common method includes the protection of the guanosine molecule, followed by the introduction of the benzyl group at the O6 position. The etheno bridge is then formed between the N2 and N3 positions through a cyclization reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: O6-Benzyl-N2,3-etheno Guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the etheno bridge or other functional groups.
Substitution: The benzyl group at the O6 position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine analogs .
Scientific Research Applications
O6-Benzyl-N2,3-etheno Guanosine has several scientific research applications, including:
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of labeled nucleosides for various industrial applications.
Mechanism of Action
The mechanism of action of O6-Benzyl-N2,3-etheno Guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This interference can lead to the inhibition of cell proliferation, particularly in cancer cells. The compound selectively targets malignant cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
N2,3-Ethenoguanine: A product of vinyl chloride reaction with DNA, known for its mutagenic potential.
N2,3-Etheno-deoxyguanosine: Another etheno-bridged guanosine analog used in mutagenesis studies.
Uniqueness: O6-Benzyl-N2,3-etheno Guanosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced fluorescence and selective targeting of malignant cells. These features make it particularly valuable in both research and therapeutic applications.
Properties
CAS No. |
108060-84-0 |
|---|---|
Molecular Formula |
C19H19N5O5 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1 |
InChI Key |
NVQPPRXKVSLORP-MEQMSXBBSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |
Synonyms |
4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


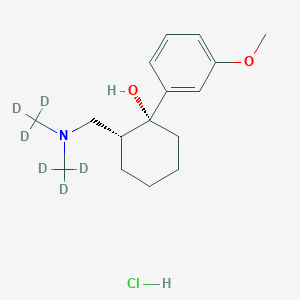
![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)
